molecular formula C4H5NO2 B096844 3-Cyanopropanoic acid CAS No. 16051-87-9

3-Cyanopropanoic acid

Cat. No. B096844
CAS RN: 16051-87-9
M. Wt: 99.09 g/mol
InChI Key: BXYQHDXDCJQOFD-UHFFFAOYSA-N
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Description

3-Cyanopropanoic acid is a compound of interest in various fields of chemistry and biochemistry due to its potential as an intermediate in the synthesis of other chemicals. While the provided papers do not directly discuss 3-cyanopropanoic acid, they do provide insights into related compounds and their synthesis, properties, and applications, which can be informative for a comprehensive analysis of 3-cyanopropanoic acid.

Synthesis Analysis

The synthesis of related compounds provides a basis for understanding potential synthetic routes for 3-cyanopropanoic acid. For instance, the synthesis of 3-hydroxy-3-phenylpropanoic acid as an intermediate in the biosynthesis of benzoic acid and salicylic acid suggests that similar intermediates could be used in the synthesis of 3-cyanopropanoic acid . Additionally, the construction of biosynthetic pathways in cyanobacteria for the production of 3-hydroxypropionic acid (3-HP) from CO2 indicates that biotechnological approaches could be applied to the synthesis of 3-cyanopropanoic acid . The synthesis of 3-amino-3-vinylpropanoic acid and its conversion to other compounds demonstrates the versatility of propanoic acid derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of 3-cyanopropanoic acid would consist of a three-carbon chain with a nitrile group attached to one end and a carboxylic acid group at the other. The papers discuss various propanoic acid derivatives, which can provide insights into the reactivity and interactions of the functional groups present in 3-cyanopropanoic acid. For example, the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid involves a cyano group, which is also present in 3-cyanopropanoic acid, indicating potential reactivity patterns .

Chemical Reactions Analysis

The chemical reactions involving propanoic acid derivatives are diverse. The papers describe various reactions, such as the condensation and decarboxylation steps in the synthesis of 3-cyclobutylpropanoic acid , and the selective catalytic reduction of substituted 3-cyanopropanoic acid esters . These reactions highlight the potential transformations that 3-cyanopropanoic acid could undergo, such as decarboxylation, which is also discussed in the context of 2-cyano-2-phenylpropanoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-cyanopropanoic acid can be inferred from related compounds. The papers mention properties such as solubility, stability, and spectroscopic characteristics. For instance, the electronic properties of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid were analyzed using ultraviolet-visible absorption spectroscopy, and its thermal properties were studied using TG-DTA . These analyses are relevant for understanding the behavior of 3-cyanopropanoic acid under different conditions.

Scientific Research Applications

1. Bioplastic Production and Renewable Resources

3-Cyanopropanoic acid (3-CPA) derivatives, particularly 3-Hydroxypropanoic acid (3-HP), are valuable in the production of bioplastics and other chemicals. 3-HP is produced from renewable resources and is a precursor for industrial chemicals like acrylic acid. Advances in metabolic engineering and synthetic biology have improved the bio-production of 3-HP, making it a candidate for sustainable bioplastic production (Jers et al., 2019).

2. Chemical Synthesis of Industrially Relevant Compounds

3-Cyanopropanoic acid is utilized in the selective oxidative decarboxylation of amino acids to produce industrially relevant nitriles. This process is crucial for synthesizing bio-succinonitrile and bio-acrylonitrile, highlighting the chemical's role in creating value-added products from biomass (But et al., 2012).

3. Biocatalytic Synthesis of Chiral Precursors

3-CPA derivatives are important in synthesizing optically active compounds, serving as precursors for β-Substituted-γ-Amino Acids. This biocatalytic route provides efficient synthesis for a range of compounds without compromising enantioselectivity or yields, indicating its significance in pharmaceutical and chemical industries (Mukherjee & Martínez, 2011).

4. Conversion to 3-Hydroxypropanoic Acid

Research shows efficient conversion of biomass-derived levulinic acid to 3-HPA using hydrogen peroxide. This process is a chemical-catalytic approach, contributing to sustainable chemical production and highlighting the versatility of 3-CPA and its derivatives in chemical synthesis (Wu, Dutta, & Mascal, 2015).

5. Photosynthetic Production from CO2

3-HP, derived from 3-CPA, has been produced directly from CO2 in cyanobacteria. This demonstrates the potential of using 3-CPA derivatives for environmental sustainability, converting CO2 into valuable chemicals through photosynthetic production (Wang et al., 2016).

Safety And Hazards

3-Cyanopropanoic acid is classified as an eye irritant (Category 2A), and it causes serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

3-Cyanopropanoic acid has been identified as a key intermediate for the synthesis of bio-succinonitrile and bio-acrylonitrile . This suggests potential future directions in the development of biobased industrial nitriles .

properties

IUPAC Name

3-cyanopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c5-3-1-2-4(6)7/h1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYQHDXDCJQOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294608
Record name 3-Cyanopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanopropanoic acid

CAS RN

16051-87-9
Record name 16051-87-9
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Record name 3-Cyanopropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyanopropanoic acid
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Synthesis routes and methods

Procedure details

Preferably, the hydrogenation reaction is carried out in liquid phase with water being the liquid medium. The mol ratio of water to succinic reactant preferably is between 1:1 and 400:1, more preferably between 2:1 and 50:1 in the hydrogenation step reaction zone. Similar to the situation with ammonia, water may be added separately to the reaction zone if desired and also the amount of water in the reaction zone will be increased by the conversion of the succinic reactant to 2-pyrrolidone. In the case of conversion of succinic acid to 2-pyrrolidone, 3 mols of water are generated, and in the conversion of beta-cyanopropionic acid to 2-pyrrolidone, 1 mol of water will be formed, while in the conversion of beta-cyanopropionamide to 2-pyrrolidone, one mol of ammonia will be formed, but no water.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
187
Citations
MB Boxer, AM Quinn, M Shen, A Jadhav… - …, 2010 - Wiley Online Library
… examine the potential of the 3-cyanopropanoic acid moiety within a known caspase 1 inhibitor scaffold. Fairlie and co-workers included a 3-cyanopropanoic-acid-containing dipeptide in …
J Le Nôtre, EL Scott, MCR Franssen, JPM Sanders - Green Chemistry, 2011 - pubs.rsc.org
Glutamic acid was transformed into acrylonitrile in a two step procedure involving an oxidative decarboxylation in water to 3-cyanopropanoic acid followed by a decarbonylation-…
Number of citations: 78 pubs.rsc.org
TM Lammens, J Le Nôtre, MCR Franssen… - …, 2011 - Wiley Online Library
… 3-Cyanopropanoic acid can be converted into succinonitrile, with a selectivity close to 100 % and a 62 % conversion, by making use of a palladium(II)-catalyzed equilibrium reaction …
A But, J Le Nôtre, EL Scott, R Wever… - …, 2012 - Wiley Online Library
… and acrylonitrile from glutamic acid via 3-cyanopropanoic acid (1).7–9 Herein we report for the first time the conversion of glutamic acid to 3-cyanopropanoic acid (1) in high yield and …
MB Boxer, AM Quinn, M Shen, A Jadhav… - …, 2010 - Wiley Online Library
The inside cover picture shows the caspase 1 inhibitor NCGC00183434 modeled in the active site making key contacts between the cysteine of the enzyme and the nitrile group of the …
X Xu, A But, R Wever, F Hollmann - ChemCatChem, 2020 - Wiley Online Library
… of L-glutamic acid yielding 3-cyanopropanoic acid using the … L-glutamic acid into 3-cyanopropanoic acid was observed for … L-glutamic acid into 3-cyanopropanoic acid by increasing the …
JJ Dai, YB Huang, C Fang, QX Guo, Y Fu - ChemSusChem, 2012 - Wiley Online Library
… [a] Reaction conditions: 3-cyanopropanoic acid methyl ester (2.0 mmol), base (3.0 mmol) in solvent (10 mL) at 60 C for 30 min yield the corresponding 3-cyanopropanoic acid salts and …
H Mukherjee, CA Martinez - ACS Catalysis, 2011 - ACS Publications
… The use of a facile thermal decarboxylation of (3) in aqueous solution to produce 3-substituted-3-cyanopropanoic acid ethyl esters (4) enable us to prepare a wide range of optically …
Number of citations: 29 pubs.acs.org
A But, E van der Wijst, J Le Nôtre, R Wever… - Green …, 2017 - pubs.rsc.org
… In the presence of catalytic amounts of NaBr (0.1 equiv.), Glu was converted with high selectivity to 3-cyanopropanoic acid. In contrast, under the same reaction conditions Asp showed …
Number of citations: 7 pubs.rsc.org
EWB De Leer, T Baggerman… - … science & technology, 1986 - ACS Publications
… 3-Cyanopropanoic Acid. CPA showed a chlorine demand behavior comparableto that of CBA at all pH values. The products at pH 10, however, were identified as residual CPA and …
Number of citations: 22 pubs.acs.org

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